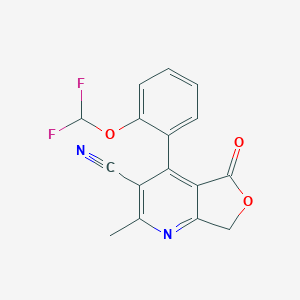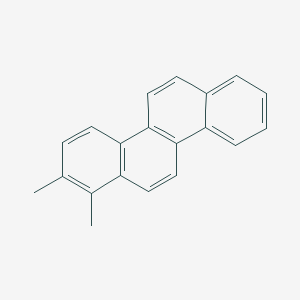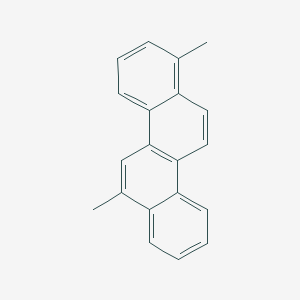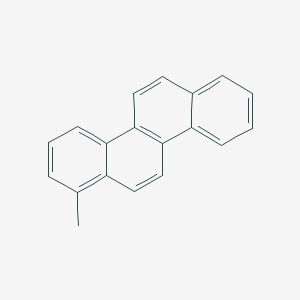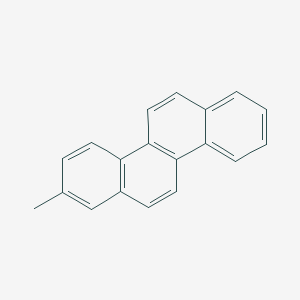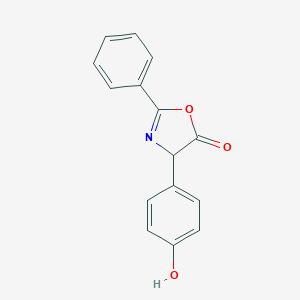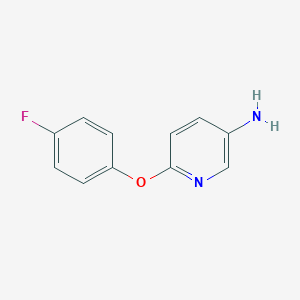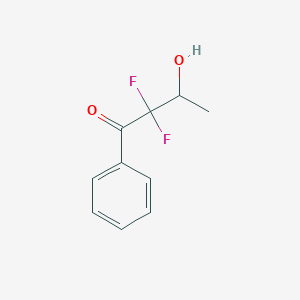
3-(Cyanomethyl)-N-methyl-1H-indole-5-methanesulfonamide
説明
3-(Cyanomethyl)-N-methyl-1H-indole-5-methanesulfonamide, or CMIMS, is an organic compound with a wide range of applications in scientific research. Its structure consists of an indole ring system connected to a sulfonamide group, which is further substituted with a methyl and a cyanomethyl group. CMIMS has been used in a variety of research projects, from the study of enzyme kinetics to the development of new pharmaceuticals.
科学的研究の応用
Indole Synthesis and Classification
Indole derivatives, such as "3-(Cyanomethyl)-N-methyl-1H-indole-5-methanesulfonamide," play a crucial role in organic chemistry due to their presence in natural products and pharmaceuticals. A comprehensive review by Taber and Tirunahari (2011) provides a framework for classifying all indole syntheses, highlighting the significance of indole alkaloids in inspiring organic synthesis chemists. Their work offers insights into the methodologies for preparing indole derivatives, potentially including compounds like "this compound" (Taber & Tirunahari, 2011).
Green Chemistry and Methane Conversion
The conversion of methane into more valuable compounds is an area of green chemistry with significant implications for sustainability. Adebajo (2007) discusses the catalytic methylation of aromatics as a new route for converting methane to higher hydrocarbons. This research highlights the potential of using methane, a greenhouse gas, as a feedstock for synthesizing complex organic molecules, possibly including "this compound" (Adebajo, 2007).
Homogeneous Functionalization of Methane
Gunsalus et al. (2017) review homogeneous systems for converting methane to functionalized products. Their classification of various reports based on practical and mechanistic considerations offers a backdrop for understanding the transformation of methane into compounds with added value. This research context may provide a foundation for the synthesis and application of "this compound" by leveraging methane as a carbon source (Gunsalus et al., 2017).
作用機序
Target of Action
It’s known that such compounds often interact with specific enzymes or receptors within the body, altering their function and leading to changes at the cellular level .
Mode of Action
The specific mode of action for this compound is not detailed in the available resources. Generally, compounds like this interact with their targets, leading to changes in the target’s function. This can result in a variety of effects, depending on the nature of the target and the type of interaction .
Biochemical Pathways
It’s known that such compounds can influence a variety of biochemical pathways, leading to downstream effects that can alter cellular function .
Pharmacokinetics
One study investigated the metabolism of a similar compound, 3-cyanomethyl-4-methyl-dck (cmdck), by human liver microsomes (hlms) and recombinant cytochrome p450 enzymes (cyps) . This suggests that the compound may be metabolized in the liver and could potentially interact with cytochrome P450 enzymes, which play a crucial role in drug metabolism and bioavailability .
Result of Action
It’s known that such compounds can have a variety of effects at the molecular and cellular level, depending on their specific targets and mode of action .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other substances can affect how a compound interacts with its targets and how it is metabolized within the body . .
特性
IUPAC Name |
1-[3-(cyanomethyl)-1H-indol-5-yl]-N-methylmethanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2S/c1-14-18(16,17)8-9-2-3-12-11(6-9)10(4-5-13)7-15-12/h2-3,6-7,14-15H,4,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYBOCMIZDNGJEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)CC1=CC2=C(C=C1)NC=C2CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

